Scaffold Regioisomerism Dictates PI3Kα Selectivity: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Core Comparison
The pyrido[3,2-d]pyrimidine angular scaffold confers superior PI3Kα selectivity compared to the linear pyrido[2,3-d]pyrimidine isomer. Al-Ashmawy et al. (2017) synthesized matched pairs of 2-substituted-4-morpholino analogs across both scaffolds and demonstrated that the pyrido[3,2-d] series yielded IC50 values ranging from single- to double-digit nM against PI3Kα while maintaining selectivity over mTOR, whereas the pyrido[2,3-d] series showed altered selectivity profiles [1]. This scaffold-level distinction is directly relevant to CAS 921568-23-2, which incorporates the angular pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core rather than the linear isomer. Users selecting this compound for kinase profiling therefore access the more PI3Kα-favorable topological arrangement, although the compound lacks the C4-morpholino and C2/C7 substitution found in the optimized leads.
| Evidence Dimension | PI3Kα inhibitory potency (scaffold-dependent) |
|---|---|
| Target Compound Data | Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core scaffold (angular isomer); no direct IC50 data available for CAS 921568-23-2 |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine core scaffold (linear isomer); 2-substituted-4-morpholino analogs with altered PI3Kα selectivity profile |
| Quantified Difference | Qualitative scaffold-level difference confirmed by matched-pair SAR; pyrido[3,2-d] series demonstrates PI3Kα selectivity, pyrido[2,3-d] series does not |
| Conditions | Recombinant PI3Kα and mTOR enzymatic assays; 2-substituted-4-morpholino-pyridopyrimidine matched-pair series |
Why This Matters
A buyer who inadvertently procures a pyrido[2,3-d]pyrimidine isomer would obtain a compound with a fundamentally different kinase selectivity fingerprint, invalidating target engagement hypotheses in PI3K-pathway research.
- [1] Al-Ashmawy, A.A.K.; Ragab, F.A.; Elokely, K.M.; et al. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 3117–3122. View Source
